3-[(3-Ethoxyphenoxy)methyl]piperidine
CAS No.: 946725-06-0
Cat. No.: VC2649981
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Ethoxyphenoxy)methyl]piperidine - 946725-06-0](/images/structure/VC2649981.png)
Specification
CAS No. | 946725-06-0 |
---|---|
Molecular Formula | C14H21NO2 |
Molecular Weight | 235.32 g/mol |
IUPAC Name | 3-[(3-ethoxyphenoxy)methyl]piperidine |
Standard InChI | InChI=1S/C14H21NO2/c1-2-16-13-6-3-7-14(9-13)17-11-12-5-4-8-15-10-12/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3 |
Standard InChI Key | PFOMCLWUBJEJLN-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=CC=C1)OCC2CCCNC2 |
Canonical SMILES | CCOC1=CC(=CC=C1)OCC2CCCNC2 |
Introduction
Chemical Identity and Structure
3-[(3-Ethoxyphenoxy)methyl]piperidine (CAS 946725-06-0) is a piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . The compound consists of a piperidine ring connected via a methylene bridge to a 3-ethoxyphenoxy group. The structure features a tertiary amine as part of the piperidine heterocycle, an ether linkage between the piperidine-methylene moiety and the phenoxy group, and another ether group at the meta position of the phenyl ring.
This structural arrangement distinguishes it from its positional isomers, namely the 2-ethoxy variant (CAS 104778-54-3) and the 4-ethoxy variant (CAS 946713-34-4), which differ only in the position of the ethoxy group on the phenyl ring . These subtle differences in structure potentially result in significant variations in biological activity and pharmaceutical properties.
Physical and Chemical Properties
The physical and chemical properties of 3-[(3-Ethoxyphenoxy)methyl]piperidine have been extensively characterized through experimental and predictive methods. The following table summarizes these properties:
Property | Value | Method |
---|---|---|
Boiling Point | 354.9±12.0 °C | Predicted |
Density | 1.012±0.06 g/cm³ | Predicted |
pKa | 9.96±0.10 | Predicted |
Physical State | Solid at room temperature | Observed |
Minimum Purity Specification | 95% | Commercial standard |
Hazard Classification | Non-hazardous material | DOT/IATA Transport Information |
Table 1: Physical and chemical properties of 3-[(3-Ethoxyphenoxy)methyl]piperidine
The compound's relatively high boiling point indicates strong intermolecular forces, while the pKa value near 10 suggests that the piperidine nitrogen is moderately basic, similar to other piperidine derivatives. These properties influence its solubility, stability, and potential interactions with biological systems.
Comparative Analysis with Structural Isomers
The positional isomers of 3-[(3-Ethoxyphenoxy)methyl]piperidine demonstrate how minor structural differences can significantly impact chemical and biological properties. The table below presents a comparative analysis:
Property | 3-[(3-Ethoxyphenoxy)methyl]piperidine | 3-[(2-Ethoxyphenoxy)methyl]piperidine | 3-[(4-Ethoxyphenoxy)methyl]piperidine |
---|---|---|---|
CAS Number | 946725-06-0 | 104778-54-3 | 946713-34-4 |
Position of Ethoxy Group | meta (3-position) | ortho (2-position) | para (4-position) |
Documented Biological Activity | Limited specific data | Antidepressant activity | Limited specific data |
InChIKey | Not specified in data | UQUOUCIJKBLYMF-UHFFFAOYSA-N | Not specified in data |
Table 2: Comparative analysis of positional isomers of ethoxyphenoxymethylpiperidine
Notably, the 2-ethoxy isomer has been studied for antidepressant properties, with research indicating biological activity comparable to the antidepressant drug viloxazine . The differential biological activities among these isomers highlight the importance of the precise positioning of functional groups in determining pharmacological effects.
Research Status and Knowledge Gaps
Current research on 3-[(3-Ethoxyphenoxy)methyl]piperidine reveals several significant knowledge gaps:
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Limited information on specific biological targets and pharmacological actions
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Absence of detailed structure-activity relationship studies comparing the 3-ethoxy isomer with the better-characterized 2-ethoxy variant
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Insufficient data on toxicological profiles and safety parameters
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Limited documentation of optimized synthetic pathways and scale-up procedures
These knowledge gaps present opportunities for future research directions, including:
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Comparative pharmacological screening against the 2-ethoxy and 4-ethoxy isomers
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Evaluation of potential antidepressant activity given the established effects of the 2-ethoxy isomer
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Assessment of binding affinity to various neuroreceptors, particularly those involved in mood regulation
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Development of improved synthetic methodologies for higher yield and purity
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